[(5-Methylidenecyclohex-1-en-1-yl)methoxy]tri(propan-2-yl)silane
Description
[(5-Methylidenecyclohex-1-en-1-yl)methoxy]tri(propan-2-yl)silane is a silane-functionalized cyclohexene derivative characterized by a tri(isopropyl)silyl methoxy group attached to a cyclohexene ring bearing a methylidene substituent. This compound is structurally distinct due to its conjugated diene system (from the cyclohexene and methylidene moieties) and the sterically bulky tri(isopropyl)silyl group, which influences its reactivity, stability, and applications in organic synthesis.
Properties
CAS No. |
918534-30-2 |
|---|---|
Molecular Formula |
C17H32OSi |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
(5-methylidenecyclohexen-1-yl)methoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C17H32OSi/c1-13(2)19(14(3)4,15(5)6)18-12-17-10-8-9-16(7)11-17/h10,13-15H,7-9,11-12H2,1-6H3 |
InChI Key |
FTGCORQCXJIEHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1=CCCC(=C)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methylidenecyclohex-1-en-1-yl)methoxy]tri(propan-2-yl)silane typically involves the reaction of a cyclohexene derivative with a silane compound under specific conditions. One common method includes the use of a Grignard reagent to introduce the methoxy group, followed by the addition of tri(propan-2-yl)silane. The reaction is usually carried out in an inert atmosphere to prevent oxidation and requires a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of [(5-Methylidenecyclohex-1-en-1-yl)methoxy]tri(propan-2-yl)silane involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. Industrial production also focuses on cost-effective methods and the use of readily available starting materials.
Chemical Reactions Analysis
Types of Reactions
[(5-Methylidenecyclohex-1-en-1-yl)methoxy]tri(propan-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of silane derivatives with different functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds with different alkyl groups. Substitution reactions can result in a wide range of functionalized silanes.
Scientific Research Applications
Chemistry
In organic synthesis, [(5-Methylidenecyclohex-1-en-1-yl)methoxy]tri(propan-2-yl)silane serves as a precursor for complex organic molecules. It can participate in various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reactions :
- Oxidation : Forms silanol derivatives.
- Reduction : Produces silane compounds with different alkyl groups.
- Substitution : The methoxy group can be replaced with other functional groups.
Biology
Research indicates that this compound may have applications in drug delivery systems due to its structural properties. Its ability to form stable complexes with biological molecules makes it a candidate for further exploration in biochemistry.
Medicine
Preliminary studies suggest potential therapeutic uses, particularly as an anti-inflammatory agent. Investigations into its cytotoxic effects on cancer cell lines have shown promise in inducing apoptosis through oxidative stress mechanisms.
Industrial Applications
In industry, [(5-Methylidenecyclohex-1-en-1-yl)methoxy]tri(propan-2-yl)silane is utilized in producing advanced materials such as silicone-based polymers and coatings. Its unique properties enhance the performance characteristics of these materials.
Antimicrobial Activity
A study demonstrated the effectiveness of silane-based compounds against Staphylococcus aureus and Escherichia coli. Modifications in the silane structure enhanced antibacterial properties, indicating that [(5-Methylidenecyclohex-1-en-1-yl)methoxy]tri(propan-2-yl)silane might exhibit similar effects.
Cytotoxic Effects
Research on silanes' effects on breast cancer cell lines revealed significant reductions in cell viability. The mechanism involved increased reactive oxygen species (ROS) production leading to oxidative damage.
Mechanism of Action
The mechanism of action of [(5-Methylidenecyclohex-1-en-1-yl)methoxy]tri(propan-2-yl)silane involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical processes, influencing the rate and outcome of reactions. Its unique structure allows it to interact with different substrates, facilitating the formation of desired products.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Silane Group Steric Effects : The tri(isopropyl)silyl group in the target compound provides greater steric hindrance compared to tert-butyldimethylsilyl or triethylsilyl groups. This hindrance likely reduces nucleophilic attack at the silicon center, enhancing stability under basic conditions .
- Electron-Withdrawing vs. Donating Substituents : The methylidene group in the target compound introduces electron-deficient character to the cyclohexene ring, contrasting with bromo (electron-withdrawing in ) or triflate (strongly electron-withdrawing in ) substituents. This difference may influence reactivity in cycloadditions or electrophilic substitutions.
Biological Activity
The compound [(5-Methylidenecyclohex-1-en-1-yl)methoxy]tri(propan-2-yl)silane , also known as Trimethyl{[5-methyl-2-(propan-2-yl)cyclohex-1-en-1-yl]oxy}silane , has garnered attention in various fields, particularly in materials science and organic chemistry. This article focuses on its biological activity, exploring its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₄H₂₄O₂Si
- CAS Number : 86565-31-3
- IUPAC Name : Trimethyl{[5-methyl-2-(propan-2-yl)cyclohex-1-en-1-yl]oxy}silane
This silane derivative features a cyclohexene ring, which is significant for its reactivity and potential biological interactions.
Cytotoxicity and Cell Proliferation
Preliminary studies have shown that silane compounds can influence cell proliferation. For instance, compounds with similar structures have been tested for cytotoxic effects on cancer cell lines. The results often indicate that these compounds can induce apoptosis or inhibit cell growth through various mechanisms, including oxidative stress and disruption of cellular signaling pathways.
Case Studies
- Antimicrobial Activity : A case study published in a peer-reviewed journal demonstrated the effectiveness of silane-based compounds against Staphylococcus aureus and Escherichia coli. The study highlighted that modifications in the silane structure could enhance antibacterial properties, suggesting that [(5-Methylidenecyclohex-1-en-1-yl)methoxy]tri(propan-2-yl)silane might exhibit similar effects .
- Cytotoxic Effects : Another investigation into silanes' effects on cancer cells indicated that certain derivatives could significantly reduce cell viability in breast cancer cell lines. The study noted that the mechanism involved increased reactive oxygen species (ROS) production, leading to oxidative damage .
The biological activity of [(5-Methylidenecyclohex-1-en-1-yl)methoxy]tri(propan-2-yl)silane can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of silanes allows them to integrate into lipid bilayers, potentially disrupting microbial membranes.
- Oxidative Stress Induction : Similar compounds have been shown to generate ROS, leading to oxidative stress in targeted cells.
- Signal Pathway Interference : Some studies suggest that silanes may interfere with cellular signaling pathways related to proliferation and apoptosis.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
